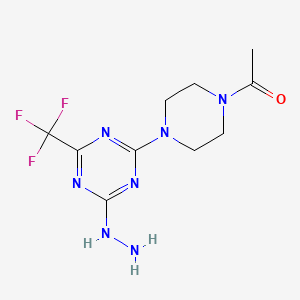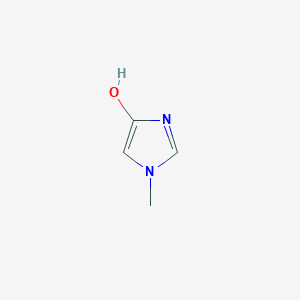
1-methyl-1H-imidazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1H-imidazol-4-ol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4.
准备方法
Synthetic Routes and Reaction Conditions
1-methyl-1H-imidazol-4-ol can be synthesized through various methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The reduction is typically carried out using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-methyl-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Oxidation of this compound typically yields 1-methyl-1H-imidazole-4-carbaldehyde.
Reduction: Reduction can lead to various derivatives depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a wide range of functionalized imidazole derivatives.
科学研究应用
1-methyl-1H-imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemicals and materials, including dyes and catalysts.
作用机制
The mechanism of action of 1-methyl-1H-imidazol-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules. This interaction can influence various biochemical pathways, leading to its observed effects. For example, it can inhibit certain enzymes or disrupt microbial cell membranes .
相似化合物的比较
1-methyl-1H-imidazol-4-ol can be compared with other imidazole derivatives:
1H-imidazole-4-ylmethanol: Similar in structure but lacks the methyl group at position 1.
1-methylimidazole: Lacks the hydroxyl group at position 4.
4-(1H-imidazol-1-yl)phenol: Contains a phenol group instead of a hydroxyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C4H6N2O |
|---|---|
分子量 |
98.10 g/mol |
IUPAC 名称 |
1-methylimidazol-4-ol |
InChI |
InChI=1S/C4H6N2O/c1-6-2-4(7)5-3-6/h2-3,7H,1H3 |
InChI 键 |
XOHYKCNIZVUEGX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



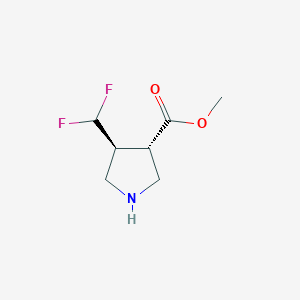
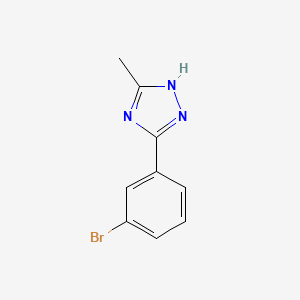

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
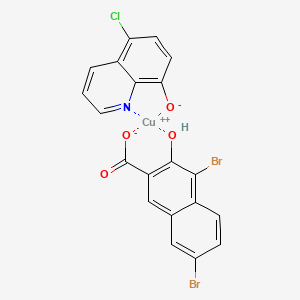
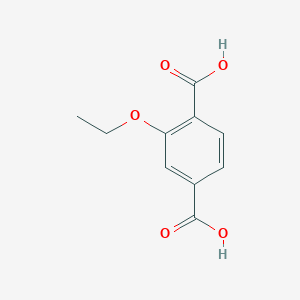


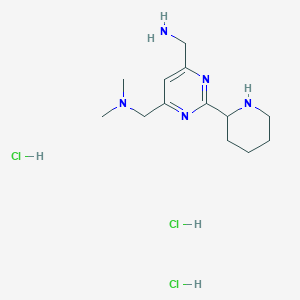
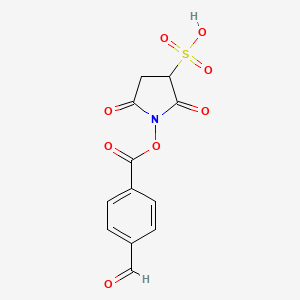

![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)
